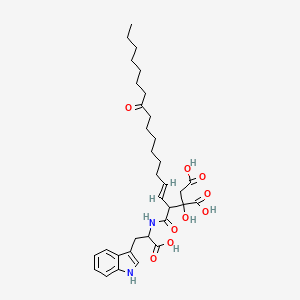

Viridiofungin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Viridiofungin C is a natural product found in Trichoderma viride with data available.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Viridiofungin C exhibits broad-spectrum antifungal activity by targeting squalene synthase and serine palmitoyltransferase. These enzymes are critical in the biosynthesis of sphingolipids, which are essential components of fungal cell membranes. The inhibition of these enzymes leads to impaired fungal growth and viability.

- Mechanism of Action : Unlike traditional antifungals that target ergosterol synthesis, viridiofungins disrupt sphingolipid metabolism, offering a novel approach to combat fungal infections . This unique action may help in overcoming resistance seen with conventional antifungal agents.

- Case Studies : In laboratory settings, this compound has shown significant fungicidal effects against various pathogenic fungi, including species from the genera Cladosporium and Fusarium. For instance, studies have demonstrated over 90% inhibition of mycelial growth in Fusarium moniliforme when exposed to this compound at concentrations as low as 250 µg/ml .

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond antifungal applications:

- Hepatitis C Virus Treatment : The inhibitory effect on serine palmitoyltransferase suggests potential therapeutic applications in treating hepatitis C virus infections. This enzyme's role in lipid raft formation, where viral proteins accumulate, indicates that viridiofungins could disrupt viral replication .

- Plant Pathogen Control : this compound has been explored as a biocontrol agent against soil-borne phytopathogens. Its ability to inhibit fungal pathogens can be beneficial in agricultural settings, reducing the reliance on synthetic fungicides .

Synthesis and Structural Complexity

The synthesis of this compound is complex due to its asymmetric structure and the presence of multiple stereogenic centers. Recent synthetic strategies focus on achieving high stereoselectivity and functionalization efficiency.

- Synthetic Approaches : Various synthetic routes have been developed to produce viridiofungins, emphasizing the construction of the densely functionalized citric acid unit. Techniques such as Mukaiyama aldol reactions and catalytic asymmetric carbon–carbon bond-forming reactions have been utilized to enhance yield and purity .

Research and Development Trends

Ongoing research is focused on optimizing the synthesis of this compound and exploring its full spectrum of biological activities:

- Novel Derivatives : Researchers are investigating derivatives of this compound to enhance its efficacy and reduce potential toxicity while maintaining its antifungal properties .

- Mechanistic Studies : Further studies aim to elucidate the detailed mechanisms by which viridiofungins exert their biological effects, particularly regarding their interactions with cellular membranes and metabolic pathways in fungi .

Data Table: Comparative Antifungal Efficacy

| Compound | Target Enzyme | Antifungal Spectrum | Inhibition Rate (%) |

|---|---|---|---|

| This compound | Serine Palmitoyltransferase | Cladosporium, Fusarium | >90% at 250 µg/ml |

| Viridiofungin A | Squalene Synthase | Various fungi | >85% at 200 µg/ml |

| Traditional Azoles | Ergosterol Synthase | Limited spectrum | Varies |

Analyse Chemischer Reaktionen

Asymmetric Aldol Reaction

The construction of Viridiofungin C’s stereogenic centers relies on catalytic asymmetric aldol reactions. For example:

-

A soft Lewis acid (AgPF₆)/Brønsted base system enables aldol coupling between α-sulfanyl lactones and protected glycoaldehydes, achieving high diastereoselectivity (dr > 20:1) .

-

Substrates such as PMB-protected glycoaldehyde react with α-sulfanyl lactones to form tetrasubstituted stereocenters critical to the citric acid unit .

Catalytic Asymmetric Epoxidation

The Katsuki–Sharpless epoxidation is pivotal for introducing stereochemistry:

-

Trisubstituted allylic alcohols undergo epoxidation using (R,R)-salen Mn(III) catalysts, yielding enantioenriched epoxides (up to 92% yield, 88% ee) .

-

This reaction establishes the C-13 and C-14 stereocenters in the alkyl chain .

β-Lactone Ring Opening

A β-lactone intermediate is central to late-stage functionalization:

-

HF-mediated rearrangement of cyclobutene diesters generates bicyclic lactones, which are subsequently opened via nucleophilic attack by amines (e.g., tyrosine derivatives) .

-

This step forms the amide bond linking the citric acid core to the aromatic amino acid unit .

Oxidation and Reduction

-

Primary Alcohol Oxidation : Jones oxidation converts primary alcohols to carboxylic acids, essential for forming the tricarboxylic acid backbone .

-

Hydroboration-Oxidation : Alkynes are converted to ketones or carboxylic acids via hydroboration with BH₃-THF, followed by oxidative workup .

Esterification and Hydrolysis

-

Selective Esterification : tert-Butyl esters are introduced using N,N-diisopropyl-O-2-tert-butylisourea to protect acid groups during synthesis .

-

Global Deprotection : Formic acid (96%) cleaves tert-butyl esters in a single step, yielding the final tricarboxylic acid .

Cross-Metathesis

Olefin cross-metathesis between disubstituted alkenes (e.g., 3 and 4 ) employs Grubbs II catalyst to assemble the alkyl chain with minimal isomerization .

Key Reaction Conditions and Catalysts

Stability and Reactivity

-

pH Sensitivity : The tricarboxylic acid motif undergoes decarboxylation under basic conditions, necessitating careful pH control during synthesis .

-

Thermal Stability : Decomposition occurs above 60°C, limiting reaction temperatures during esterifications.

Biological Interactions via Chemical Reactivity

This compound’s antifungal activity stems from covalent and non-covalent interactions:

-

Serine Palmitoyl Transferase Inhibition : The citric acid unit chelates the enzyme’s active-site Mg²⁺, blocking sphingolipid biosynthesis (IC₅₀ = 15 nM) .

-

Squalene Synthase Binding : Hydrophobic interactions between the alkyl chain and the enzyme’s pocket disrupt sterol biosynthesis (IC₅₀ = 0.4–15 μM) .

Eigenschaften

Molekularformel |

C33H46N2O9 |

|---|---|

Molekulargewicht |

614.7 g/mol |

IUPAC-Name |

2-[(E)-1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C33H46N2O9/c1-2-3-4-7-10-15-24(36)16-11-8-5-6-9-12-18-26(33(44,32(42)43)21-29(37)38)30(39)35-28(31(40)41)20-23-22-34-27-19-14-13-17-25(23)27/h12-14,17-19,22,26,28,34,44H,2-11,15-16,20-21H2,1H3,(H,35,39)(H,37,38)(H,40,41)(H,42,43)/b18-12+ |

InChI-Schlüssel |

KXOCQGQADUMFQO-LDADJPATSA-N |

Isomerische SMILES |

CCCCCCCC(=O)CCCCCC/C=C/C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)C(CC(=O)O)(C(=O)O)O |

Kanonische SMILES |

CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)C(CC(=O)O)(C(=O)O)O |

Synonyme |

viridiofungin C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.